molecular formula C17H18N4O2S B1341116 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid CAS No. 904817-43-2

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid

Cat. No.: B1341116
CAS No.: 904817-43-2
M. Wt: 342.4 g/mol
InChI Key: JFONUMSXWWPQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Complex Heterocyclic Systems

The foundation of heterocyclic chemistry traces back to the early 1800s, marking a pivotal period in the development of organic chemistry. The historical progression began with fundamental discoveries that established the basis for understanding ring structures containing heteroatoms. In 1818, Brugnatelli achieved a significant milestone by isolating alloxan from uric acid, representing one of the earliest documented heterocyclic compounds. This discovery was followed by Dobereiner's production of furfural, a furan derivative, through the treatment of starch with sulfuric acid in 1832. The momentum continued with Runge's collection of pyrrole using dry distillation in 1834, further expanding the repertoire of known heterocyclic structures.

The evolution of heterocyclic chemistry gained significant momentum throughout the 19th and early 20th centuries. A particularly notable advancement occurred around 1906 when Friedlander revolutionized the agricultural industry through synthetic chemistry by developing the production of indigo dye. This achievement demonstrated the practical applications of heterocyclic compounds beyond academic interest. The field continued to expand with Tribe's discovery in 1936, when petroleum-origin compounds were identified through the isolation of chlorophyll compounds from natural oil. The introduction of Chargaff's rule in 1951 marked another crucial development, demonstrating the application of heterocyclic chemistry in genetic codes through purine and pyrimidine bases.

The systematic approach to heterocyclic nomenclature emerged through the contributions of Arthur Hantzsch and Oskar Widman, who independently proposed similar methods for the systematic naming of heterocyclic compounds in 1887 and 1888 respectively. This nomenclature system provided the foundation for organizing and categorizing the increasingly diverse array of heterocyclic structures being discovered and synthesized. The development of sophisticated multi-ring systems, such as the target compound under discussion, represents the culmination of this historical progression, demonstrating how early fundamental discoveries have evolved into complex molecular architectures.

Significance of Imidazo[1,2-a]pyrimidine Scaffold in Chemical Research

The imidazo[1,2-a]pyrimidine scaffold has emerged as a highly versatile and significant structural motif in modern chemical research, representing a fused heterocyclic system that combines the biological potency of both imidazole and pyrimidine frameworks. This scaffold demonstrates remarkable pharmacological utility, exhibiting a broad spectrum of biological activities including antiviral, antifungal, anti-inflammatory, and anticancer properties. The adaptable structure of imidazo[1,2-a]pyrimidine allows for extensive structural modifications, which can be strategically utilized for optimizing pharmacological effects through systematic structure-activity relationship studies.

Research has revealed that imidazo[1,2-a]pyrimidine derivatives possess exceptional capability for targeting specific molecular entities, particularly protein kinases, which serve as crucial components of various cellular signaling pathways associated with multiple diseases. The significance of this scaffold in drug discovery has been documented through various patents and research publications spanning over two decades. In 2001, heteroaryl derivatives of imidazopyrimidine were studied and patented for their activity against tumor necrosis factor alpha. Subsequent research in 2003 demonstrated that these scaffolds significantly inhibit p38 mitogen-activated protein kinases, establishing their potential as essential resources in treating inflammatory conditions such as Crohn's disease and rheumatoid arthritis.

The synthetic versatility of the imidazo[1,2-a]pyrimidine scaffold has been extensively documented, with multiple synthetic approaches available including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and various bond formation strategies. The scaffold is primarily synthesized from 2-aminopyrimidine through various methodologies that introduce functionalization preferentially at the carbon-3 position, while the neighboring carbon-2 position typically receives alkyl or aryl substitution. The functionalization at the carbon-2 position presents particular synthetic challenges due to the preference for electrophilic attack at the carbon-3 position.

Thiophene-Containing Heterocycles: Structure and Importance

Thiophene represents one of the most significant five-membered heterocyclic systems, containing a sulfur atom within its aromatic ring structure. The thiophene moiety has achieved remarkable prominence in medicinal chemistry, ranking fourth in United States Food and Drug Administration drug approvals of small drug molecules, with approximately seven drug approvals over the last decade. This privileged pharmacophore status reflects the diverse biological attributes and versatile structural properties that thiophene rings contribute to pharmaceutical compounds.

The structural significance of thiophene arises from its unique electronic properties and bioisosteric characteristics. The sulfur atom in the thiophene ring enhances drug-receptor interactions through its ability to participate in additional hydrogen bonding, while the electronegativity difference and availability of unshared electron pairs between the heteroatom and carbon atoms modify physicochemical properties. In structure-activity relationship studies, thiophene frequently serves as a bioisosteric replacement for monosubstituted phenyl rings, leading to improvements in physiochemical properties, metabolic stability, and binding affinity of the parent compounds.

The synthetic accessibility and functionalization potential of thiophene derivatives have been extensively studied, with numerous methodologies developed for their construction from acyclic precursors. Recent advances in organometallic catalysis have opened new avenues for thiophene synthesis under particularly mild and efficient reaction conditions. The versatility of thiophene synthesis includes metal-catalyzed heterocyclization of sulfur-containing alkyne substrates, which has proven to be a valuable and reliable approach for one-step production of this important class of heterocyclic derivatives.

Thiophene-Based Drugs by Therapeutic Category Number of Approved Drugs
Anti-inflammatory agents 5
Cardiovascular treatments 4
Neurological disorders 4
Anticancer agents 2
Glaucoma treatments 2
Antimicrobial agents 2
Chronic obstructive pulmonary disease 2
Other therapeutic areas 5

Piperidine-Carboxylic Acids as Functional Components

Piperidine-carboxylic acids represent an important class of heterocyclic compounds that combine the six-membered saturated nitrogen-containing ring of piperidine with carboxylic acid functionality. These compounds serve as crucial building blocks in organic synthesis, particularly in the creation of various pharmaceuticals and biologically active compounds. The structural features of piperidine-carboxylic acids contribute significantly to their chemical properties and reactivity, with the unique piperidine ring providing a saturated six-membered ring containing one nitrogen atom, while the carboxylic acid functional group enhances acidity and provides sites for further chemical reactions.

Isonipecotic acid, systematically known as piperidine-4-carboxylic acid, exemplifies the functional importance of this class of compounds. This heterocyclic compound acts as a gamma-aminobutyric acid type A receptor partial agonist, demonstrating the biological significance of the piperidine-carboxylic acid framework. The compound consists of a piperidine ring with a carboxylic acid moiety in the iso position, which significantly influences its pharmacological properties. Like many amino acids, piperidine-carboxylic acids function as chelating agents, forming stable complexes with metal ions.

The synthetic utility of piperidine-carboxylic acids extends beyond their role as pharmaceutical intermediates. These compounds are utilized in biochemical research for designing enzyme inhibitors, and their derivatives have shown promise in modulating the activity of various biological pathways. The versatility of these structures in medicinal chemistry applications stems from their ability to undergo extensive structural modifications while maintaining favorable pharmacokinetic properties. The incorporation of piperidine-carboxylic acid moieties into complex multi-heterocyclic systems, such as the target compound, represents an advanced approach to drug design that leverages the established biological activities of these functional components.

Evolution of Research on Fused Heterocyclic Compounds

The evolution of research on fused heterocyclic compounds represents a sophisticated progression from simple ring systems to complex multi-ring architectures that define modern pharmaceutical chemistry. The development of innovative heterocyclic syntheses has provided medicinal chemists with the ability to expand available drug-like chemical space and drive more efficient delivery of drug discovery programs. This evolution has been characterized by the emergence of novel synthetic methodologies that allow rapid access to a wide variety of functionalized heterocyclic compounds, including advanced techniques such as carbon-hydrogen activation, photoredox chemistry, borrowing hydrogen catalysis, and multicomponent reactions.

The concept of 1,3-dipolar cycloadditions, introduced by Rolf Huisgen sixty years ago, represents a milestone in the development of sophisticated heterocyclic synthesis. This methodology provided access to previously unknown reactive intermediates, such as azomethine ylides, and developed into one of the most versatile synthetic methods in heterocyclic chemistry. The Huisgen reaction, as it became known, demonstrated how fundamental mechanistic understanding could be translated into practical synthetic applications for constructing five-membered heterocycles.

Contemporary research in fused heterocyclic compounds has been significantly influenced by the development of robust synthetic routes that can readily generate bulk quantities of desired compounds, thereby accelerating the drug development process. The collaboration between industry and academia has proven particularly valuable in shaping the development of innovative synthetic approaches to functionalized heterocycles that are of greatest interest to the pharmaceutical industry. This collaborative approach has resulted in the emergence of specialized methodologies for regio- and stereoselective syntheses, as well as other innovative general syntheses for the formation and functionalization of heterocycles.

Current Scientific Interest and Research Landscape

The current research landscape in heterocyclic chemistry demonstrates unprecedented diversity and sophistication, with more than half of known compounds being heterocycles. This remarkable statistic underscores the central importance of heterocyclic systems in modern chemistry and their continued expansion in scientific research. The pharmaceutical industry particularly reflects this trend, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This prevalence indicates the critical role that heterocyclic compounds play in drug discovery and development processes.

Contemporary scientific interest in complex heterocyclic systems is driven by their exceptional versatility in addressing diverse therapeutic challenges. Examples of current research focus include all nucleic acids, the majority of therapeutic drugs, most biomass including cellulose and related materials, and many natural and synthetic dyes. The breadth of applications demonstrates how heterocyclic chemistry has become fundamental to multiple scientific disciplines beyond traditional pharmaceutical research.

Recent advances in heterocyclic chemistry have been particularly focused on developing new methodologies that enable efficient construction of complex multi-ring systems. The emphasis on innovation in synthetic approaches reflects the increasing demand for sophisticated molecular architectures that can address challenging biological targets. Current research priorities include the development of environmentally friendly synthetic conditions, improved selectivity in cyclization reactions, and enhanced efficiency in multi-step synthetic sequences.

The research landscape is further characterized by increasing integration of computational methods and structural bioinformatics approaches in heterocyclic compound design. This integration represents a significant evolution from traditional empirical approaches to more systematic, data-driven methodologies for optimizing heterocyclic structures. The application of machine learning approaches and high-throughput virtual screening techniques is becoming increasingly important in identifying promising heterocyclic scaffolds for drug development.

Contemporary Research Focus Areas in Heterocyclic Chemistry Research Priorities
Novel synthetic methodologies Carbon-hydrogen activation, photoredox chemistry
Multi-component reactions Improved efficiency and selectivity
Computational approaches Virtual screening, molecular dynamics
Structure-activity relationships Systematic optimization strategies
Environmental considerations Green chemistry applications
Industrial applications Scalable synthesis methods

Properties

IUPAC Name

1-[(2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-16(23)12-4-8-20(9-5-12)11-13-15(14-3-1-10-24-14)19-17-18-6-2-7-21(13)17/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFONUMSXWWPQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587721
Record name 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-43-2
Record name 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Imidazo[1,2-a]pyrimidine Core

The imidazo[1,2-a]pyrimidine nucleus is typically synthesized via cyclocondensation reactions involving 2-aminopyrimidine derivatives and α-haloketones or aldehydes. This approach forms the fused bicyclic system through intramolecular cyclization.

  • Cyclocondensation Method : 2-Aminopyrimidine reacts with α-bromoketones or α-haloaldehydes under reflux in ethanol or other polar solvents to yield the imidazo[1,2-a]pyrimidine core. This method is well-documented for related compounds and provides good yields with mild reaction conditions.

  • One-Pot Multicomponent Reactions : Recent advances include Pd-catalyzed cross-coupling or multicomponent reactions that allow the simultaneous formation of the imidazo ring and introduction of substituents, improving efficiency and atom economy.

Attachment of the Piperidine-4-carboxylic Acid Moiety

The final step involves linking the imidazo[1,2-a]pyrimidine-thiophene intermediate to the piperidine-4-carboxylic acid:

  • Methylene Bridge Formation : The connection is typically achieved by introducing a methylene linker at the 3-position of the imidazo[1,2-a]pyrimidine ring, which is then coupled to the nitrogen of the piperidine ring. This can be done via nucleophilic substitution or reductive amination strategies.

  • Amide or Ester Bond Formation : The carboxylic acid group on the piperidine ring can be activated (e.g., using carbodiimides or phosphonium reagents) and coupled with an amine or hydroxyl group on the imidazo derivative to form amide or ester linkages, ensuring stable conjugation.

  • Reaction Conditions : Typical coupling reactions are performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures, often in the presence of bases like triethylamine or sodium bicarbonate to facilitate the reaction.

Purification and Characterization

  • Purification : The crude product is purified by recrystallization from suitable solvents (e.g., ethyl acetate/hexanes) or by chromatographic techniques such as flash column chromatography.

  • Characterization : Structural confirmation is achieved through a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the presence of characteristic chemical shifts for the thiophene ring (δ 6.8–7.5 ppm), imidazo[1,2-a]pyrimidine moiety (δ 7.0–8.5 ppm), and piperidine ring protons.
    • Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (approx. 341.4 g/mol) with minimal error.
    • Infrared Spectroscopy (IR) : Confirms functional groups such as carboxylic acid and amide bonds.
    • X-ray Crystallography : Used when stereochemical or conformational details are required.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Cyclocondensation 2-Aminopyrimidine + α-bromoketone, EtOH, reflux Imidazo[1,2-a]pyrimidine core High yield, mild conditions
2 Condensation Imidazo[1,2-a]pyrimidin-3-amine + thiophene-2-carbaldehyde, EtOH, RT 2-(Thiophen-2-yl)imidazo derivative High purity, room temperature
3 Coupling (Methylene bridge) Nucleophilic substitution or reductive amination, DMF, base Linked intermediate Requires careful control of stoichiometry
4 Amide/Ester bond formation Carbodiimide or phosphonium reagents, DMF, base Final compound Efficient coupling, stable linkage
5 Purification Recrystallization or chromatography Pure product Confirmed by NMR, MS, IR, X-ray

Research Findings and Optimization Notes

  • Optimization of solvent, temperature, and catalyst loading in the cyclocondensation and coupling steps significantly affects yield and purity.

  • The use of mild reaction conditions in the thiophene introduction step preserves sensitive functional groups and avoids side reactions.

  • Activation of the carboxylic acid group with coupling reagents such as BOP or carbodiimides enhances amide bond formation efficiency.

  • Stability studies indicate that the final compound remains stable under physiological conditions, which is critical for its potential biological applications.

  • Spectroscopic data from related compounds confirm the reliability of the synthetic route and structural assignments.

Mechanism of Action

The mechanism of action of 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the imidazoheterocycle, the position of the carboxylic acid group on the piperidine ring, and additional functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Imidazoheterocycle Piperidine Carboxylic Acid Position Molecular Weight Key Features
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid (Target) Thiophen-2-yl 4 Not explicitly listed (estimated ~385-400) Thiophene enhances π-π stacking; 4-carboxylic acid may optimize solubility
1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid Biphenyl-4-yl 4 411.5 Biphenyl increases lipophilicity; potential kinase inhibition applications
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid Benzo[1,3]dioxol-5-yl 4 380.4 Dioxolane improves metabolic stability; may enhance CNS penetration
1-(2-Biphenyl-4-yl-6-methyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid Biphenyl-4-yl + 6-methyl 4 425.5 Methyl group adds steric bulk; may influence target selectivity
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid Benzo[1,3]dioxol-5-yl 2 380.4 2-carboxylic acid alters hydrogen-bonding interactions vs. 4-position

Key Findings:

Substituent Effects: Thiophene vs. Benzo[1,3]dioxol: This substituent introduces electron-rich oxygen atoms, enhancing metabolic stability and possibly blood-brain barrier penetration .

Carboxylic Acid Position :

  • Piperidine-4-carboxylic acid derivatives (e.g., target compound) are more common in drug design due to favorable spatial arrangement for target binding.
  • Piperidine-2-carboxylic acid analogs (e.g., CAS 1029108-71-1) may exhibit distinct binding modes, as seen in GABA receptor modulators .

Molecular Weight and Drug-Likeness :

  • Most analogs fall within 380–425 Da, aligning with Lipinski’s Rule of Five criteria. The target compound’s estimated molecular weight (~385–400) suggests favorable oral bioavailability.

Synthetic Accessibility :

  • Derivatives with halogenated pyrimidines (e.g., CAS 1208087-83-5, 914347-01-6) require specialized coupling reagents, whereas thiophene-containing compounds may utilize Suzuki-Miyaura cross-coupling .

Biological Activity

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a piperidine ring with an imidazo[1,2-a]pyrimidine moiety that is substituted with a thiophene group, which contributes to its diverse biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C18H19N3O2S
  • Molecular Weight : Approximately 341.43 g/mol
  • Appearance : White powder

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory effects : Similar to other imidazo[1,2-a]pyridine derivatives, this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Anticancer properties : The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Biological Activities

Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit a range of biological activities. The following table summarizes some key findings related to the biological activity of this compound and related compounds.

Activity Mechanism Reference
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
NeuroprotectivePotential neuroactive effects

Case Studies

Several studies have been conducted to explore the efficacy of this compound:

  • Anti-inflammatory Study :
    In vitro assays demonstrated that the compound significantly inhibited COX-2 enzyme activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib. This suggests its potential as a therapeutic agent for inflammatory disorders.
  • Anticancer Study :
    A study involving various human cancer cell lines (e.g., H460 and A549) showed that the compound effectively reduced cell viability and induced apoptosis, indicating its potential as an anticancer drug.
  • Neuroprotective Effects :
    Research indicated that derivatives similar to this compound might exhibit neuroprotective properties by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the imidazo[1,2-a]pyrimidine core.
  • Introduction of the thiophene moiety.
  • Alkylation with piperidine derivatives.
  • Carboxylation to yield the final product.

Q & A

Q. What are the optimal synthetic routes for 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves multi-step protocols. Key steps include:

  • Bromination and coupling reactions : Thiophene and pyrimidine precursors are functionalized via halogenation (e.g., N-bromosuccinimide) to enable cross-coupling (e.g., Suzuki-Miyaura) for imidazo[1,2-a]pyrimidine core formation .
  • Piperidine incorporation : The piperidine-4-carboxylic acid moiety is introduced via reductive amination or alkylation under inert atmospheres (e.g., N₂), using solvents like dichloromethane and bases such as NaOH .
  • Yield optimization : Reaction conditions (temperature, catalyst loading) should be systematically varied. For example, palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., XPhos) in tert-butanol at 40–100°C improve coupling efficiency . Post-reaction purification via column chromatography or recrystallization enhances purity (>98%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Spectroscopic analysis : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene vs. piperidine protons) and FT-IR to identify carboxylic acid C=O stretching (~1700 cm⁻¹) .
  • Chromatographic purity : HPLC with C18 columns and UV detection (λ = 254 nm) ensures >98% purity; mobile phases often combine acetonitrile and ammonium acetate buffers .
  • Thermal stability : Differential scanning calorimetry (DSC) determines melting points (e.g., 151–186°C for analogs) and decomposition profiles .

Q. What strategies are recommended for evaluating the compound’s stability under varying pH and storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via HPLC to identify labile groups (e.g., ester or amide bonds) .
  • Long-term stability : Store lyophilized samples at –20°C in amber vials to prevent hydrolysis or photodegradation. Assess residual activity after 6–12 months using LC-MS .

Q. How should researchers design preliminary pharmacological screening assays for this compound?

Methodological Answer:

  • Target identification : Prioritize targets based on structural analogs (e.g., imidazo[1,2-a]pyrimidines often modulate kinases or GPCRs) .
  • In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to measure IC₅₀ values. For example, test inhibition of acetylcholinesterase or cyclooxygenase isoforms at 1–100 µM concentrations .
  • Cytotoxicity screening : Employ MTT assays on HEK-293 or HepG2 cell lines to establish selectivity indices .

Advanced Research Questions

Q. How can computational modeling guide structural modifications to enhance target affinity or reduce off-target effects?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Focus on optimizing hydrogen bonds between the carboxylic acid group and catalytic residues .
  • Quantum chemical calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-deficient thiophene rings may favor electrophilic substitution .
  • ADMET prediction : Tools like SwissADME estimate LogP (target ≤3), blood-brain barrier permeability, and CYP450 inhibition risks .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

  • Assay validation : Compare results across orthogonal methods (e.g., SPR vs. ITC for binding affinity). For instance, discrepancies in IC₅₀ values may arise from assay sensitivity or buffer conditions .
  • Meta-analysis : Aggregate data from published analogs (e.g., imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives) to identify structure-activity relationships (SAR). Adjust substituents (e.g., methyl vs. phenyl groups) to reconcile divergent trends .

Q. What advanced techniques are recommended for impurity profiling and quantification?

Methodological Answer:

  • LC-HRMS : Identify impurities at <0.1% levels using high-resolution mass spectrometry. For example, detect oxidation byproducts (e.g., sulfoxide derivatives) .
  • NMR-guided isolation : Use preparative HPLC to isolate impurities, followed by 2D NMR (COSY, HSQC) for structural elucidation .
  • Pharmacopeial standards : Cross-reference with USP/EP guidelines for residual solvent limits (e.g., ICH Q3C Class 2 solvents) .

Q. How should in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolite formation?

Methodological Answer:

  • Rodent models : Administer the compound orally (10 mg/kg) and intravenously (2 mg/kg) to calculate bioavailability (F%). Collect plasma samples at 0–24 h and quantify via LC-MS/MS .
  • Metabolite identification : Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites (e.g., glucuronidation of the carboxylic acid group) .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and measure accumulation in target organs (e.g., brain, liver) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers for licensed disposal .
  • Emergency response : For skin contact, rinse immediately with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Q. How can researchers integrate green chemistry principles into the synthesis of this compound?

Methodological Answer:

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
  • Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd@SiO₂) to minimize heavy metal waste .
  • Energy efficiency : Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 5 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.